![molecular formula C7H7BrN2 B1374999 3-溴-6,7-二氢-5H-吡咯并[3,4-b]吡啶 CAS No. 905273-36-1](/img/structure/B1374999.png)
3-溴-6,7-二氢-5H-吡咯并[3,4-b]吡啶
概述
描述
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a bromine atom attached to the pyrrolo[3,4-b]pyridine scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
生化分析
Biochemical Properties
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1) and tropomyosin receptor kinases (TRKs) . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by targeting TRKs, which are involved in the Ras/Erk, PLC-γ, and PI3K/Akt pathways . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as RIPK1 and TRKs, leading to the disruption of downstream signaling pathways . This inhibition can result in changes in gene expression and cellular responses, ultimately affecting cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term studies
Dosage Effects in Animal Models
The effects of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic window for its use.
Metabolic Pathways
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand its metabolic pathways for better therapeutic application .
Transport and Distribution
The transport and distribution of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity . Understanding these mechanisms is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can enhance its interaction with target biomolecules and improve its therapeutic potential.
准备方法
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves cyclization and bromination reactions. One common method includes the cyclization of appropriate precursors followed by bromination under controlled conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions can be found in various chemical literature sources .
化学反应分析
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Pyrazolo[3,4-b]pyridine Derivatives: Known for their kinase inhibitory activities, these compounds are used in cancer research and drug development
The uniqueness of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological properties.
属性
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZGVJCHUMHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

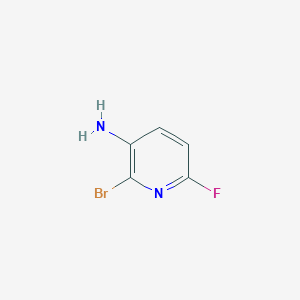
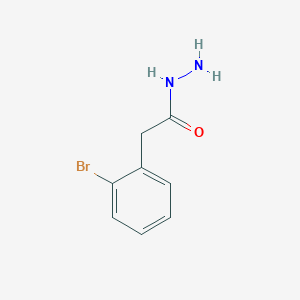
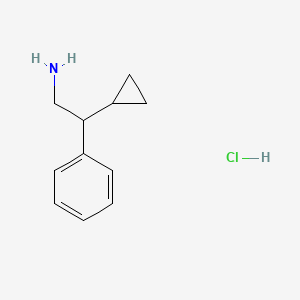
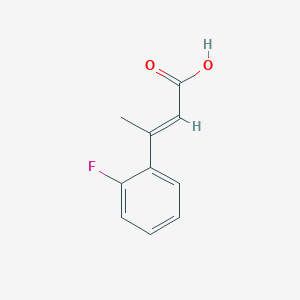
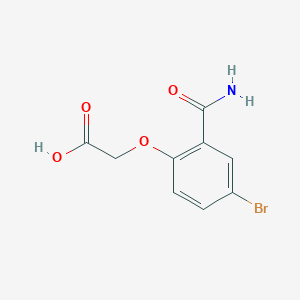
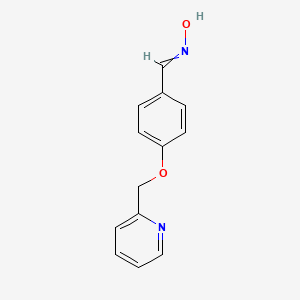
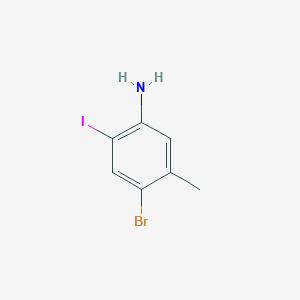
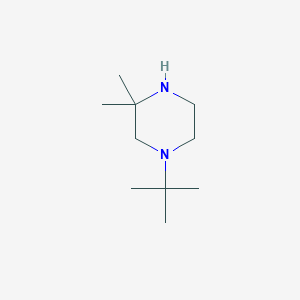
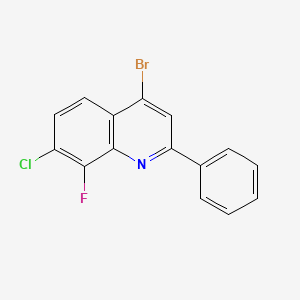

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1374931.png)
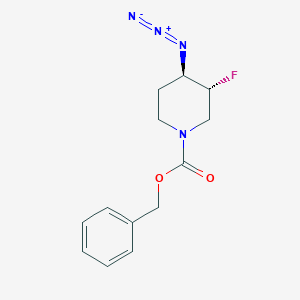
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)
![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)
